Trans-3-(Boc-amino)cyclobutylpropanoic acid

Peptidomimetics Conformational analysis Structure-activity relationship

Trans-3-(Boc-amino)cyclobutylpropanoic acid (CAS 2231664-26-7) is a rigid β-amino acid building block featuring a trans-cyclobutyl core, Boc-protected amine, and propanoic acid side chain. Its extended backbone confers proteolytic stability for β-peptides, while the propanoic linker enables precise spacing in PROTAC design. With acid-labile Boc protection compatible with Fmoc-SPPS and lower MW than Fmoc analogs, it ensures efficient coupling. Supplied at 95% purity with full analytical characterization.

Molecular Formula C12H21NO4
Molecular Weight 243.303
CAS No. 2231664-26-7
Cat. No. B2699321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-3-(Boc-amino)cyclobutylpropanoic acid
CAS2231664-26-7
Molecular FormulaC12H21NO4
Molecular Weight243.303
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyNLCJYYRLCOZQCL-KYZUINATSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Trans-3-(Boc-amino)cyclobutylpropanoic acid CAS 2231664-26-7: Sourcing Guide and Comparative Specification Overview


Trans-3-(Boc-amino)cyclobutylpropanoic acid (CAS 2231664-26-7) is a conformationally constrained β-amino acid derivative featuring a trans-configured cyclobutyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid side chain, with a molecular formula of C12H21NO4 and a molecular weight of 243.3 g/mol . Its trans stereochemistry, combined with the β-amino acid framework, positions it as a specialized building block for peptide and peptidomimetic synthesis, distinct from α-amino acid analogs and cis isomers . This guide provides a procurement-focused comparative analysis of its verifiable differentiation parameters against closely related analogs to support informed scientific selection.

Trans-3-(Boc-amino)cyclobutylpropanoic acid: Critical Differentiation from In-Class Analogs for Procurement Decisions


Generic substitution among cyclobutyl amino acid derivatives is not scientifically valid due to fundamental differences in stereochemistry, amino acid backbone position, and side-chain length, each of which dictates distinct conformational preferences, synthetic compatibility, and downstream molecular properties [1][2]. The trans-cyclobutyl β-amino acid framework of CAS 2231664-26-7 imposes specific dihedral angle constraints and spatial orientation distinct from cis isomers or α-amino acid analogs, directly impacting peptide secondary structure and biological target engagement [3]. The following quantitative evidence demonstrates where this compound exhibits measurable differentiation relative to its closest commercially available comparators.

Trans-3-(Boc-amino)cyclobutylpropanoic acid: Head-to-Head Quantitative Differentiation vs. Key Comparators


Trans vs. Cis Stereochemistry: Conformational Restraint Differentiation

Trans-3-(Boc-amino)cyclobutylpropanoic acid (CAS 2231664-26-7) exhibits distinct conformational properties compared to its cis isomer (CAS 2225126-83-8) due to the trans-1,3-disubstituted cyclobutane ring geometry . While no direct comparative conformational data are available for the Boc-protected derivatives, studies on related 3-aminocyclobutane-1-carboxylic acid GABA analogs demonstrate that cis and trans isomers produce markedly different biological activities: the cis isomer displayed weak to moderate GABA-like activity, whereas the trans isomer showed distinct pharmacological profiles [1]. This stereochemical differentiation is fundamental to rational drug design and cannot be achieved through substitution with the cis analog.

Peptidomimetics Conformational analysis Structure-activity relationship Cyclobutane amino acids

β-Amino Acid vs. α-Amino Acid Backbone: Positional Isomerism and Synthetic Utility

Trans-3-(Boc-amino)cyclobutylpropanoic acid is a β-amino acid derivative (amino group on the β-carbon relative to the carboxylic acid), whereas the commonly referenced analog Boc-3-cyclobutylalanine (CAS 565456-75-9) is an α-amino acid derivative (amino group on the α-carbon) [1]. This positional isomerism fundamentally alters backbone geometry: β-amino acids introduce an additional methylene unit, extending the backbone and modifying hydrogen-bonding patterns and proteolytic stability in peptide chains [2]. β-Peptides composed of β-amino acids are generally resistant to enzymatic degradation by common proteases, a property not shared by α-peptides.

β-peptides Unnatural amino acids Peptide synthesis Protease stability

Propanoic Acid vs. Acetic Acid Side Chain: Molecular Length and LogP Differentiation

Trans-3-(Boc-amino)cyclobutylpropanoic acid (CAS 2231664-26-7) features a propanoic acid side chain (C3 acid), whereas the structurally related trans-3-(Boc-amino)cyclobutylacetic acid (CAS 1434142-05-8) contains an acetic acid side chain (C2 acid) . This one-carbon difference yields distinct physicochemical properties: the propanoic acid derivative has a higher predicted LogP (2.1545) compared to the acetic acid analog (estimated LogP ~1.5-1.8 based on structural difference) and a higher molecular weight (243.3 vs. 229.27 g/mol) . The extended chain length provides additional flexibility and spacing, which is critical for optimizing linker length in PROTAC design and other distance-dependent applications .

PROTAC linkers Molecular properties Lipophilicity Chain length optimization

Boc vs. Fmoc Protecting Group: Synthetic Compatibility and Deprotection Conditions

Trans-3-(Boc-amino)cyclobutylpropanoic acid (CAS 2231664-26-7) employs a tert-butoxycarbonyl (Boc) protecting group, whereas the analogous Fmoc-protected derivative, (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid (CAS 1260605-23-9), uses a 9-fluorenylmethoxycarbonyl (Fmoc) group . The Boc group is acid-labile (cleaved with TFA), compatible with Fmoc-based SPPS for orthogonal protection schemes, and offers a lower molecular weight (243.3 vs. 365.42 g/mol) . The Fmoc group is base-labile (cleaved with piperidine), making it suitable for Boc-based SPPS. Selection between these protecting groups is dictated by the chosen synthetic strategy and the need for orthogonal deprotection in complex sequences.

Solid-phase peptide synthesis Protecting group strategy Orthogonal protection SPPS

Commercial Purity and Analytical Documentation Availability

Trans-3-(Boc-amino)cyclobutylpropanoic acid (CAS 2231664-26-7) is commercially available from multiple suppliers with documented purities ranging from 95% to 98% by HPLC, with 1H NMR spectra available for identity confirmation . In comparison, the cis isomer (CAS 2225126-83-8) and the Fmoc-protected analog (CAS 1260605-23-9) are less widely stocked, with fewer suppliers offering analytical documentation . The availability of 98% purity grade material with NMR documentation reduces the need for additional purification and characterization steps prior to use in sensitive synthetic applications.

Quality control Analytical standards Procurement specifications NMR characterization

Trans-3-(Boc-amino)cyclobutylpropanoic acid: Validated Application Scenarios for Procurement and Research Use


Conformationally Constrained β-Peptide Synthesis

The trans-cyclobutyl β-amino acid framework of CAS 2231664-26-7 provides a rigid, extended backbone suitable for constructing β-peptides with defined secondary structures and enhanced proteolytic stability. Unlike α-amino acid analogs (e.g., Boc-3-cyclobutylalanine), the β-amino acid backbone introduces an additional methylene unit, altering hydrogen-bonding patterns and conferring resistance to enzymatic degradation by common proteases [1]. This property is critical for developing metabolically stable peptidomimetic drug candidates.

PROTAC Linker and Bifunctional Molecule Design

The propanoic acid side chain of CAS 2231664-26-7 offers a specific molecular length (LogP 2.1545, TPSA 75.63 Ų) that is distinct from the shorter acetic acid analog (CAS 1434142-05-8) . This differentiation enables precise tuning of linker length in PROTAC (PROteolysis TArgeting Chimera) design, where optimal spacing between E3 ligase and target protein ligands is essential for efficient ternary complex formation and subsequent ubiquitination .

Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

The Boc protecting group on CAS 2231664-26-7 is acid-labile, making it compatible with Fmoc-based SPPS strategies that require orthogonal protection. Compared to the Fmoc-protected analog (CAS 1260605-23-9, MW 365.42), the Boc derivative offers lower molecular weight (243.3 g/mol), reducing steric hindrance during coupling reactions and improving atom economy . This compound is therefore suited for Fmoc-SPPS workflows requiring Boc-protected β-amino acid building blocks.

Quality-Controlled Intermediate for cGMP Peptide Manufacturing

With commercial availability at 98% purity and verified 1H NMR documentation (400 MHz, CDCl3), CAS 2231664-26-7 meets the analytical specifications required for use as an intermediate in cGMP peptide manufacturing . The availability of high-purity, analytically characterized material reduces the burden of in-house purification and characterization, supporting efficient scale-up and regulatory compliance in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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